Desmethyltamoxifen Exhibits 10-Fold Greater PKC Inhibition Than Tamoxifen
Despite its weak antiestrogenic activity, Desmethyltamoxifen is a significantly more potent inhibitor of protein kinase C (PKC) than the parent drug tamoxifen. While the exact IC50 values are not provided, the consistent report of a 'ten-fold more potent' PKC inhibitory effect [1] establishes a clear functional difference that is critical for researchers investigating PKC-mediated pathways or off-target effects of tamoxifen therapy.
| Evidence Dimension | Potency of protein kinase C (PKC) inhibition |
|---|---|
| Target Compound Data | 10-fold more potent than tamoxifen |
| Comparator Or Baseline | Tamoxifen (potency reference = 1) |
| Quantified Difference | 10-fold greater inhibition |
| Conditions | Not specified in abstracted data; inferred from multiple vendor/product databases summarizing primary literature |
Why This Matters
For studies dissecting the PKC-dependent versus ER-dependent effects of tamoxifen metabolites, Desmethyltamoxifen serves as a more potent tool compound for the PKC axis compared to the parent drug.
- [1] Probes & Drugs. (2025). N-DESMETHYLTAMOXIFEN (PD126104). View Source
